molecular formula C9H12F6N2O2 B12474529 N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)morpholine-4-carboxamide

N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)morpholine-4-carboxamide

Cat. No.: B12474529
M. Wt: 294.19 g/mol
InChI Key: LEIBUKLQQBSZGQ-UHFFFAOYSA-N
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Description

N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)morpholine-4-carboxamide: is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C9H12F6N2O2

Molecular Weight

294.19 g/mol

IUPAC Name

N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)morpholine-4-carboxamide

InChI

InChI=1S/C9H12F6N2O2/c1-7(8(10,11)12,9(13,14)15)16-6(18)17-2-4-19-5-3-17/h2-5H2,1H3,(H,16,18)

InChI Key

LEIBUKLQQBSZGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)(C(F)(F)F)NC(=O)N1CCOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)morpholine-4-carboxamide typically involves the reaction of morpholine with hexafluoroacetone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques ensures the removal of any impurities, resulting in a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may have different chemical properties.

    Substitution: The presence of fluorine atoms allows for substitution reactions, where other functional groups can replace the fluorine atoms under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a reagent in various chemical reactions, particularly in the synthesis of fluorinated organic compounds. Its high thermal stability makes it suitable for use in high-temperature reactions.

Biology: In biological research, the compound is used to study the effects of fluorinated compounds on biological systems. Its unique properties allow researchers to investigate its interactions with biomolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its stability and resistance to metabolic degradation make it a promising candidate for drug development.

Industry: In industrial applications, the compound is used as a solvent and reagent in the production of specialty chemicals. Its high thermal stability and resistance to chemical reactions make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound can modulate various biochemical pathways, resulting in its observed effects in biological systems.

Comparison with Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar thermal stability and chemical resistance.

    Hexafluoroisopropanol: Another fluorinated compound with comparable properties and applications.

Uniqueness: N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)morpholine-4-carboxamide stands out due to its unique combination of a morpholine ring and multiple fluorine atoms. This structure imparts distinct chemical properties, making it more versatile and effective in various applications compared to its similar counterparts.

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